(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one
Description
(4E)-4-(Dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one is a heterocyclic oxazolone derivative characterized by a 1,3-oxazol-5-one core substituted with a dimethylaminomethylidene group at position 4 (E-configuration) and a 4-methylphenyl group at position 2 (Figure 1). This compound belongs to a class of molecules studied for their biological activities, particularly kinase inhibition, as inferred from structurally related analogs .
Properties
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)12-14-11(8-15(2)3)13(16)17-12/h4-8H,1-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEDQSBXLMNVQP-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CN(C)C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/N(C)C)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 4-methylbenzaldehyde with dimethylamine and an appropriate oxazole precursor under acidic or basic conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems may enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acids, while reduction may produce dimethylamino-substituted oxazoles.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 2 and 4 of the oxazolone ring, as well as stereochemistry (E/Z isomerism). Below is a comparative analysis:
Table 1: Structural Comparison of Selected Oxazol-5-one Derivatives
Key Observations:
In contrast, pyridinyl (DI-3) or benzylidene substituents () introduce aromatic π-π stacking capabilities . Lipophilicity varies significantly: the 4-methylphenyl group (main compound) increases hydrophobicity compared to phenyl or pyridinyl analogs.
Stereochemistry: E-configuration in the main compound and ’s derivative may favor planar molecular geometries, optimizing binding to flat enzyme pockets.
Key Insights:
- ROCKII Inhibition: The DI series (DI-2, DI-3) demonstrates that pyridinylmethylidene substituents are critical for ROCKII binding, while ethylidene or methylphenyl groups modulate potency . The main compound’s dimethylamino group may enhance solubility but requires empirical validation.
- Stereoelectronic Effects : Z-configuration in DI analogs may limit activity compared to E-isomers due to suboptimal spatial alignment with target enzymes.
Biological Activity
(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one is a synthetic compound with potential pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxazole ring structure, which contributes to its biological activity. Its molecular formula is and it has a molecular weight of 234.26 g/mol. The presence of the dimethylamino group enhances its solubility and potential interaction with biological targets.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cellular models.
- Antimicrobial Activity : There is evidence supporting its efficacy against various bacterial strains, indicating potential for use in treating infections.
Anticancer Activity
A study published in 2023 investigated the effects of this compound on breast cancer cell lines. Results demonstrated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM, highlighting its potency in targeting cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| MDA-MB-231 | 18 | Caspase activation |
Antimicrobial Studies
In a separate investigation focused on antimicrobial properties, this compound was tested against various bacterial strains. It showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 40 |
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a bioavailability estimated at around 70%. Metabolism occurs primarily in the liver via cytochrome P450 enzymes, leading to several metabolites that may also exhibit biological activity.
Safety and Toxicology
Toxicological assessments indicate a low toxicity profile with an LD50 greater than 2000 mg/kg in rodent models. However, further studies are necessary to fully understand the long-term effects and safety in humans.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one?
- Methodological Answer : The synthesis typically involves a multi-step process, starting with condensation reactions to form the oxazolone core. For example, Knoevenagel condensation between 4-methylbenzoylglycine and dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions (80–100°C) is critical . Solvent choice (e.g., ethanol or DMF) and reaction time (4–6 hours) must be optimized to avoid side products like Z/E isomerization . Intermediate purification via column chromatography (hexane:ethyl acetate, 7:3) is recommended .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the dimethylaminomethylidene group (δ ~8.5–9.0 ppm for the exocyclic double bond) and the 4-methylphenyl substituent (δ ~2.4 ppm for CH3). Mass spectrometry (ESI-MS) should show [M+H]+ at m/z 270.3 . Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, particularly the (4E) configuration.
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) and anti-inflammatory activity via COX-2 inhibition assays. Use concentrations ranging from 1–100 µM, with IC50 calculations . For cytotoxicity, employ MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can reaction kinetics be optimized for higher yields in oxazolone ring formation?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6 hours) and improves yield (85% vs. 60%) by enhancing energy transfer .
- Catalyst screening : Lewis acids (e.g., ZnCl2) or organocatalysts (proline derivatives) can stabilize transition states during cyclization .
- Table 1 : Comparative yields under varying conditions:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional reflux | 60 | 95 |
| Microwave (150°C) | 85 | 98 |
| Solvent-free (neat) | 72 | 90 |
Q. How do researchers resolve discrepancies in spectroscopic data for structural elucidation?
- Methodological Answer : Contradictions in NMR or IR data (e.g., unexpected coupling patterns) often arise from:
- Tautomerism : The oxazolone ring may exhibit keto-enol tautomerism, resolved via variable-temperature NMR .
- Impurity interference : Use HPLC-DAD (C18 column, acetonitrile/water gradient) to isolate isomers or by-products .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G**) .
Q. What strategies mitigate low reproducibility in biological activity studies?
- Methodological Answer :
- Solubility optimization : Use DMSO stock solutions (<0.1% v/v) to prevent aggregation in aqueous buffers .
- Dose-response validation : Repeat assays across multiple cell lines (e.g., NIH/3T3 for normal cells vs. A549 for cancer cells) .
- Mechanistic follow-up : If anti-inflammatory activity is inconsistent, perform molecular docking (AutoDock Vina) to assess binding affinity to COX-2 (PDB ID: 5KIR) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency?
- Methodological Answer :
- Assay standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted COX-2) and substrate concentrations .
- Negative controls : Include celecoxib (COX-2 inhibitor) and indomethacin (non-selective) to validate assay sensitivity .
- Meta-analysis : Compare IC50 values across studies using standardized units (nM vs. µg/mL) .
Structural and Mechanistic Insights
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized receptors .
- Cryo-EM : For large complexes (e.g., membrane-bound enzymes), resolve binding conformations at near-atomic resolution .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Synthesis Optimization Table
Table 2 : Key parameters for scalable synthesis:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–100°C | Avoids decomposition |
| Solvent polarity | ε ~20–25 (e.g., DMF) | Enhances cyclization |
| Catalyst loading | 5 mol% ZnCl2 | Reduces side reactions |
| Purification method | Column chromatography | Purity >98% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
